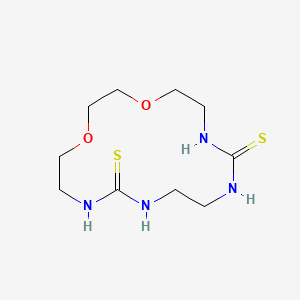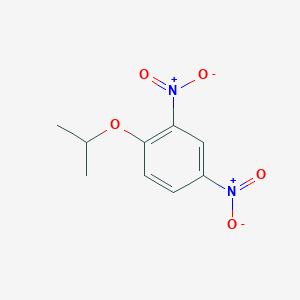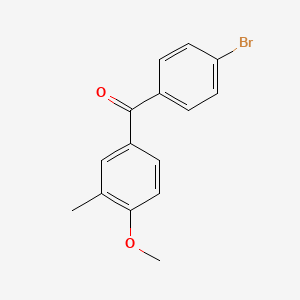![molecular formula C36H54N4O6 B11710151 N'~1~,N'~2~-bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]ethanedihydrazide](/img/structure/B11710151.png)
N'~1~,N'~2~-bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]ethanedihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N’-({N’-[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOYL]HYDRAZINECARBONYL}CARBONYL)PROPANEHYDRAZIDE is a complex organic compound characterized by its multiple tert-butyl and hydroxyl groups
Vorbereitungsmethoden
The synthesis of 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N’-({N’-[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOYL]HYDRAZINECARBONYL}CARBONYL)PROPANEHYDRAZIDE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions for large-scale synthesis.
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N’-({N’-[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOYL]HYDRAZINECARBONYL}CARBONYL)PROPANEHYDRAZIDE has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and carbonyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include oxidative stress response and signal transduction mechanisms.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)-N’-({N’-[3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPANOYL]HYDRAZINECARBONYL}CARBONYL)PROPANEHYDRAZIDE is unique due to its specific structural features, such as the presence of multiple tert-butyl and hydroxyl groups. Similar compounds include:
- 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid
- 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1-p-tolyl-propenone
These compounds share some structural similarities but differ in their functional groups and overall molecular architecture, leading to distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C36H54N4O6 |
|---|---|
Molekulargewicht |
638.8 g/mol |
IUPAC-Name |
1-N',2-N'-bis[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]ethanedihydrazide |
InChI |
InChI=1S/C36H54N4O6/c1-33(2,3)23-17-21(18-24(29(23)43)34(4,5)6)13-15-27(41)37-39-31(45)32(46)40-38-28(42)16-14-22-19-25(35(7,8)9)30(44)26(20-22)36(10,11)12/h17-20,43-44H,13-16H2,1-12H3,(H,37,41)(H,38,42)(H,39,45)(H,40,46) |
InChI-Schlüssel |
NTHPKCLPEFCHTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NNC(=O)C(=O)NNC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-4-chloro-2-(difluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B11710070.png)
![3,3-bis(4-methoxyphenyl)-3H-benzo[f]chromen-5-ol](/img/structure/B11710088.png)
![N-[(2Z)-4-(4-methoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-4-methylaniline](/img/structure/B11710090.png)
![5-benzyl-3-[(2Z)-2-(4-nitrobenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11710091.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]nicotinohydrazide](/img/structure/B11710094.png)
![4-methoxy-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11710096.png)
![methyl 4-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoate](/img/structure/B11710099.png)


![N-[3-Chloro-4-(4-chlorophenoxy)phenyl]-3-{[(4-chlorophenyl)sulfonyl]amino}propanamide](/img/structure/B11710118.png)
![(2E)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B11710119.png)



